molecular formula C13H18ClN3O B12224766 N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12224766
M. Wt: 267.75 g/mol
InChI Key: SOUUZTIIHWHBIJ-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group attached to a dimethylpyrazolamine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the alkylation of primary amines followed by reduction processes. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent, which is known for its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and are carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalysts such as lithium aluminum hydride (LiAlH4) or iron. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Palladium catalysts, boron reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of amine derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl group allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity. This mechanism is crucial for its applications in medicinal chemistry, where it can inhibit or activate specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Uniqueness

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride stands out due to its unique combination of a methoxyphenyl group and a dimethylpyrazolamine core. This structure provides it with distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-6-4-5-7-12(11)17-3;/h4-7,9H,8H2,1-3H3,(H,14,15);1H

InChI Key

SOUUZTIIHWHBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2OC)C.Cl

Origin of Product

United States

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